4-(3-Methoxyphenyl)oxane-4-carbonitrile

Übersicht

Beschreibung

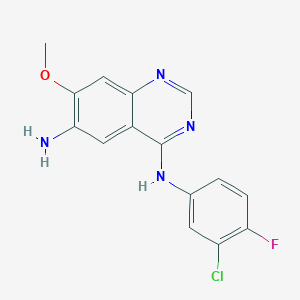

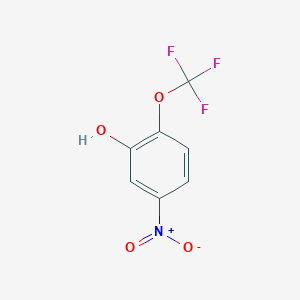

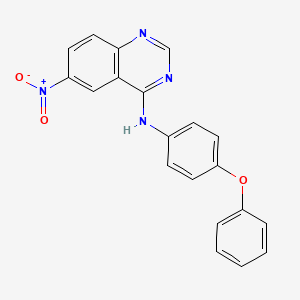

“4-(3-Methoxyphenyl)oxane-4-carbonitrile” is a chemical compound with the molecular formula C13H15NO2 . It is a versatile compound with exciting prospects in scientific research.

Molecular Structure Analysis

The molecular structure of “4-(3-Methoxyphenyl)oxane-4-carbonitrile” is defined by its molecular formula, C13H15NO2 . The exact arrangement of these atoms in space, known as the compound’s conformation, can have significant effects on its properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can tell us a lot about how it behaves under different conditions. For “4-(3-Methoxyphenyl)oxane-4-carbonitrile”, some of these properties include a molecular weight of 217.26 and a minimum content of 95% .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Dihydropyridine derivatives, including compounds with methoxyphenyl groups, have been synthesized and characterized, emphasizing the measurement of physical properties like density, sound speed, and viscosity in solvents. These studies provide insight into solute-solvent interactions, which are crucial for understanding the behavior of these compounds in various environments (Baluja & Talaviya, 2016).

Research on pyridine derivatives has involved the synthesis and structural analysis through X-ray diffraction, IR, NMR, and electronic spectroscopy, highlighting their optical properties and potential applications in materials science (Cetina et al., 2010).

Material Science Applications

The study of Schiff bases using thiophene-carbonitrile derivatives revealed their synthesis technique and in vitro antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Puthran et al., 2019).

Investigations into the corrosion inhibition properties of novel quinoline derivatives on iron have employed computational studies, demonstrating the potential of these compounds as effective corrosion inhibitors through quantum chemical and molecular dynamics simulation approaches (Erdoğan et al., 2017).

Synthesis and device characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have been conducted, showcasing their suitability for white organic light-emitting devices (OLEDs) due to their desirable optical properties (El-Menyawy et al., 2019).

Safety and Hazards

According to the Safety Data Sheet from KISHIDA CHEMICAL CO., LTD., if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, proper protective equipment should be worn and spills should be collected and disposed of properly .

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOBOTSCMVRZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenyl)oxane-4-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)

![2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole](/img/structure/B3110264.png)

![4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3110267.png)

![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)